molecular formula C4H3BrN2O2 B8412995 2-Bromo-4-nitro-1H-pyrrole

2-Bromo-4-nitro-1H-pyrrole

Cat. No. B8412995
M. Wt: 190.98 g/mol
InChI Key: SUXXPZZCQUWAQT-UHFFFAOYSA-N
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Patent
US09403798B2

Procedure details

To a tetrahydrofuran solution (10 mL) of 3-nitro-1H-pyrrole (520 mg, 4.64 mmol), 1,3-dibromo-5,5-dimethylhydantoin (730 mg, 2.55 mmol) was added at −78° C. and the resultant mixture was stirred at room temperature for 1 day. After completion of the reaction, the reaction solution was concentrated under reduced pressure and water was added to the resultant residue, followed by extraction from the resultant mixture with ethyl acetate. The organic layer was concentrated under reduced pressure to obtain the title compound as a crude product.
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
520 mg
Type
reactant
Reaction Step Two
Quantity
730 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:8]=[CH:7][NH:6][CH:5]=1)([O-:3])=[O:2].[Br:9]N1C(C)(C)C(=O)N(Br)C1=O>O1CCCC1>[Br:9][C:7]1[NH:6][CH:5]=[C:4]([N+:1]([O-:3])=[O:2])[CH:8]=1

Inputs

Step One
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
520 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CNC=C1
Name
Quantity
730 mg
Type
reactant
Smiles
BrN1C(=O)N(C(=O)C1(C)C)Br
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated under reduced pressure and water
ADDITION
Type
ADDITION
Details
was added to the resultant residue
EXTRACTION
Type
EXTRACTION
Details
followed by extraction from the resultant mixture with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1NC=C(C1)[N+](=O)[O-]
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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